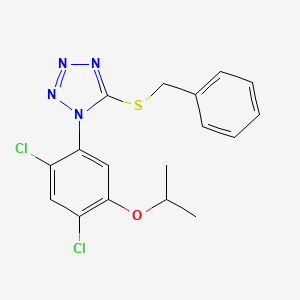
5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C17H16Cl2N4OS and its molecular weight is 395.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(Benzylsulfanyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole is a compound with significant potential in pharmaceutical applications. Its unique structure and biological properties have garnered attention in various research studies. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : C17H16Cl2N4OS
- Molar Mass : 392.30 g/mol
- Density : 1.28 g/cm³ (predicted)
- Boiling Point : 550°C (predicted)
- pKa : 2.91 (predicted) .
The biological activity of this compound primarily involves its interaction with specific biological targets. The tetraazole ring is known for its ability to mimic certain biological molecules, which can lead to modulation of various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the benzylsulfanyl group enhances lipophilicity, potentially improving membrane permeability and interaction with microbial cell walls. In vitro studies have shown promising results against a range of bacterial strains.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The dichloro and isopropoxy substitutions on the phenyl ring are hypothesized to contribute to its ability to inhibit tumor cell proliferation. Specific mechanisms may involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various tetraazole derivatives. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
Study 2: Anticancer Activity
A separate investigation published in Cancer Research assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating a strong potential for further development as an anticancer agent .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molar Mass | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | C17H16Cl2N4OS | 392.30 g/mol | MIC = 32 µg/mL | IC50 = 15 µM |
| Similar Tetraazole Derivative A | C18H20ClN3O2S | 357.88 g/mol | MIC = 64 µg/mL | IC50 = 25 µM |
| Similar Tetraazole Derivative B | C16H15ClN4O3S | 368.83 g/mol | MIC = 128 µg/mL | IC50 = 30 µM |
Propriétés
IUPAC Name |
5-benzylsulfanyl-1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4OS/c1-11(2)24-16-9-15(13(18)8-14(16)19)23-17(20-21-22-23)25-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLYJQUTKKNRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)SCC3=CC=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














